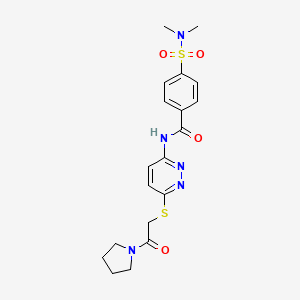
2-((1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic organic compound with the molecular formula C19H16F3N3O2 and a molecular weight of 375.35 g/mol This compound features a trifluoromethyl group attached to a benzoyl moiety, which is linked to a piperidine ring The piperidine ring is further connected to a nicotinonitrile group through an ether linkage
Mecanismo De Acción
Target of Action
It belongs to the class of organic compounds known as phenylpiperidines , which are known to interact with various receptors in the body.
Mode of Action
Phenylpiperidines, the class of compounds to which it belongs, typically interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Result of Action
Compounds of the phenylpiperidine class can have diverse effects depending on their specific targets and mode of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethylbenzoyl Group: This step involves the acylation of the piperidine intermediate with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.
Etherification: The resulting compound is then reacted with 2-chloronicotinonitrile under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The trifluoromethyl group and the benzoyl moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of many compounds.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. The presence of the trifluoromethyl group often improves the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.
Comparación Con Compuestos Similares
Similar Compounds
- **2-((1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxy)pyridine
- **2-((1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxy)benzene
Uniqueness
Compared to similar compounds, 2-((1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the presence of the nicotinonitrile group, which can impart distinct electronic and steric properties. This uniqueness can translate into different reactivity and biological activity profiles, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c20-19(21,22)16-6-2-1-5-15(16)18(26)25-10-7-14(8-11-25)27-17-13(12-23)4-3-9-24-17/h1-6,9,14H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFUJKNSLILTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2751261.png)
![6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751262.png)
![METHYL 4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2751263.png)


![4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane](/img/structure/B2751271.png)
![3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2751272.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2751274.png)

![2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2751276.png)
![12-chloro-4-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2751277.png)


